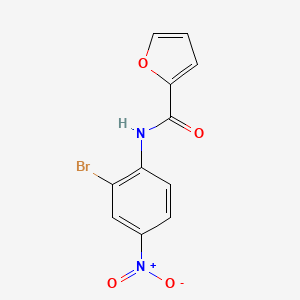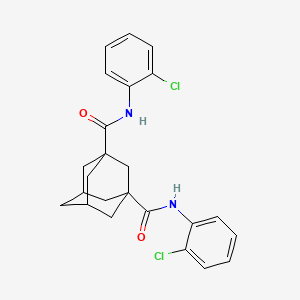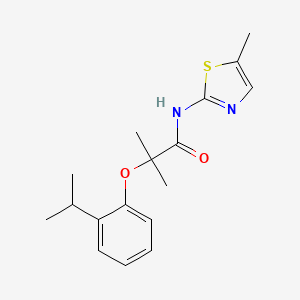![molecular formula C16H19NO4 B5102197 diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes such as tyrosine kinases and cyclooxygenases. This inhibition leads to the modulation of various cellular signaling pathways and the regulation of gene expression. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. Furthermore, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is its versatility in scientific research. This compound can be used as a building block for the synthesis of various bioactive molecules. It can also be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of this compound is its toxicity. It has been reported to have cytotoxic effects on various cell lines. Therefore, caution should be taken when handling this compound in lab experiments.
将来の方向性
There are several future directions for the research on diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate. One of the areas of interest is the development of new bioactive molecules based on this compound. Another area of interest is the investigation of the mechanism of action of this compound and its effects on various cellular signaling pathways. Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of interest. Finally, the investigation of the toxicity and safety profile of this compound is also an important direction for future research.
Conclusion:
In conclusion, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a versatile compound that has several applications in scientific research. It is commonly used as a building block for the synthesis of various bioactive molecules and as a fluorescent probe for the detection of metal ions. This compound has several biochemical and physiological effects and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. However, caution should be taken when handling this compound due to its toxicity. There are several future directions for the research on this compound, including the development of new bioactive molecules, investigation of the mechanism of action, and the development of new synthetic methods.
合成法
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate can be synthesized by the reaction of ethyl acetoacetate, malonic acid, and 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction yields the desired product in good yield and purity. The synthesis of this compound has been extensively studied and optimized for various reaction conditions.
科学的研究の応用
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has several applications in scientific research. It is commonly used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been used as a ligand in coordination chemistry and catalysis.
特性
IUPAC Name |
diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(18)14(16(19)21-5-2)10-12(3)9-13-7-6-8-17-11-13/h6-11H,4-5H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJKYVPHHKWSI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CC1=CN=CC=C1)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C/C(=C/C1=CN=CC=C1)/C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,6S*)-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5102118.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)
![N-(4-fluorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5102132.png)
![4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B5102135.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)

![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)